5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Molecular Architecture and IUPAC Nomenclature
5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a bicyclic heterocyclic compound featuring fused pyrazole and pyrimidine rings. Its IUPAC name reflects the following structural elements:
- Core Structure : A pyrazolo[1,5-a]pyrimidine scaffold, where a pyrazole ring is fused to a pyrimidine ring at positions 1,5-a.
- Substituents :
- A 4-cyclohexylphenyl group attached to the pyrimidine ring at position 5.
- A carbonitrile (-CN) group at position 3 of the pyrazolo ring.
Molecular Formula : C₁₉H₁₈N₄
Molecular Weight : 302.38 g/mol
SMILES Code : N#CC1=C2N=C(C3=CC=C(C4CCCCC4)C=C3)C=CN2N=C1
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₈N₄ | |
| Molecular Weight | 302.38 g/mol | |
| MDL Number | MFCD03848415 |
The nomenclature adheres to IUPAC guidelines, specifying substituent positions relative to the fused bicyclic system. The 4-cyclohexylphenyl group introduces steric bulk and hydrophobicity, while the carbonitrile group contributes electron-withdrawing effects.
X-ray Crystallographic Analysis
No direct X-ray crystallographic data for this compound is available in the reviewed literature. However, insights can be inferred from related pyrazolo[1,5-a]pyrimidine derivatives:
Crystallization Trends :
Comparative Crystallography :
While specific data is lacking, the planar bicyclic core suggests potential π-π stacking interactions, a common feature in polycyclic aromatic systems.
Comparative Structural Analysis with Pyrazolo[1,5-a]pyrimidine Derivatives
The structural uniqueness of this compound lies in its substituent placement and electronic profile. Below is a comparison with key derivatives:
Key Differences :
- Regioselectivity :
- Electronic Effects :
Tautomeric Forms and Electronic Distribution
The tautomeric behavior of pyrazolo[1,5-a]pyrimidines depends on substituents and solvent conditions. For this compound:
Tautomeric Possibilities :
- Enol-Keto Tautomerism : Unlikely due to the absence of enolizable protons.
- Aromatic Tautomerism : The fused bicyclic system is aromatic, precluding tautomerism at the pyrazole-pyrimidine junction.
Electronic Distribution :
- Carbonitrile Group : Strong electron withdrawal at position 3 depletes electron density from the pyrazole ring, enhancing electrophilic substitution at other positions.
- 4-Cyclohexylphenyl Group : The cyclohexyl moiety donates electron density via inductive effects, slightly counteracting the carbonitrile’s withdrawal.
DFT/TD-DFT Insights :
- Computational studies on analogous pyrazolo[1,5-a]pyrimidines reveal that electron-donating substituents at position 7 enhance absorption/emission intensities via intramolecular charge transfer (ICT).
- In this compound, the lack of electron-donating groups at position 7 may limit ICT, resulting in weaker optical properties compared to 7-substituted derivatives.
Properties
IUPAC Name |
5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4/c20-12-17-13-21-23-11-10-18(22-19(17)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-11,13-14H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEGKDWELIJPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=NN4C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step organic synthesis
Formation of Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of 4-Cyclohexylphenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of cyclohexylbenzene is coupled with a halogenated pyrazolo[1,5-a]pyrimidine.
Addition of Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonitrile group at position 3 enhances the electrophilicity of adjacent positions, enabling nucleophilic substitution. For example:
-
Hydrazine substitution : Reaction with hydrazine hydrate replaces leaving groups (e.g., chlorine) at position 7 in related compounds, forming hydrazinyl derivatives . While the target compound lacks a leaving group at this position, synthetic precursors (e.g., 7-chloro analogs) undergo this reaction in ethanol at room temperature .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydrazine substitution | Hydrazine hydrate, ethanol, RT | 7-Hydrazinyl derivatives |
Condensation and Cyclization Reactions
The carbonitrile group participates in cyclocondensation with aldehydes or ketones under acidic conditions:
-
Knoevenagel condensation : Reaction with aldehydes (e.g., p-anisaldehyde, indole-3-carboxaldehyde) in acetic acid forms fused thiazolo[3,2-a]pyrimidine derivatives . This reactivity is observed in structurally similar pyrazolo[1,5-a]pyrimidines.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Cyclocondensation | Aldehyde, acetic acid, reflux | Thiazolo[3,2-a]pyrimidine derivatives |
Halogenation and Functionalization
Phosphorus oxychloride (POCl₃) facilitates chlorination of hydroxyl or amine groups in related compounds:
-
Chlorination : In pyrazolo[1,5-a]pyrimidine-5,7-diol derivatives, POCl₃ converts hydroxyl groups to chlorides at positions 5 and 7 . This method could be adapted to introduce halogens into the target compound’s core if reactive sites are available.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Chlorination | POCl₃, heat | 5,7-Dichloro derivatives |
Cross-Coupling Reactions
Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at halogenated positions:
-
Aryl functionalization : Brominated analogs react with aryl boronic acids (e.g., 4-cyclohexylphenylboronic acid) under palladium catalysis to form biaryl structures . This reaction likely contributed to the synthesis of the target compound’s 4-cyclohexylphenyl group.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Aryl boronic acid, Pd catalyst, base | 5-Aryl-substituted derivatives |
Hydrolysis of the Carbonitrile Group
The carbonitrile group can be hydrolyzed to carboxylic acid under acidic or basic conditions:
-
Acid-catalyzed hydrolysis : Concentrated hydrochloric acid or sulfuric acid converts nitriles to carboxylic acids in analogous compounds. For the target compound, this would yield 5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | HCl or H₂SO₄, reflux | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Reductive Amination and Alkylation
Hydrazine derivatives undergo reductive amination with aldehydes/ketones:
-
Formation of triazolo derivatives : Hydrazinyl intermediates react with triethylorthoformate or acetic anhydride to form triazolo[4,3-a]pyrimidines . This suggests potential for further functionalization if hydrazine is introduced.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Reductive amination | Triethylorthoformate, ethanol, reflux | Triazolo[4,3-a]pyrimidine derivatives |
Heterocyclic Ring Expansion
Reactions with ortho-substituted benzoic acids (e.g., anthranilic acid) in basic media yield fused pyrimidoquinazolines:
-
Ring expansion : Sodium ethoxide-mediated cyclization forms tricyclic systems like pyrimido[2,1-b]quinazoline .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ring expansion | Sodium ethoxide, reflux | Pyrimido[2,1-b]quinazoline derivatives |
Scientific Research Applications
Synthesis of the Compound
The synthesis of 5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves several chemical reactions. It can be synthesized through the condensation of appropriate precursors, leading to a variety of derivatives with functional groups that enhance its biological activity. For instance, the synthesis pathway typically includes refluxing enamine derivatives with 5-aminopyrazole in acetic acid, yielding the desired pyrazolo[1,5-a]pyrimidine scaffold .
Biological Activities
The biological activities of this compound have been extensively studied, revealing its potential in several therapeutic areas:
1. Antimicrobial Activity
- The compound has demonstrated significant antibacterial and antifungal properties. In vitro tests have shown that it exhibits potent activity against various strains of bacteria and fungi. For example, it was tested against Gram-positive bacteria like Bacillus subtilis, showing a zone of inhibition (ZOI) of 23.0 mm at a minimum inhibitory concentration (MIC) of 312 μM .
2. Anticancer Potential
- Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, possess anticancer properties. Studies have reported cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with promising results in inhibiting cell proliferation .
3. Enzymatic Inhibition
- The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression and microbial resistance. This includes studies on its effects on various kinases and other target enzymes that play crucial roles in cell signaling pathways involved in tumor growth and resistance mechanisms .
Case Studies
Several case studies have highlighted the applications of this compound:
Case Study 1: Antibacterial Efficacy
- A study conducted on synthesized derivatives showed that modifications to the cyclohexyl group significantly enhanced antibacterial activity. The findings indicated that specific substitutions could optimize the compound's efficacy against resistant bacterial strains.
Case Study 2: Anticancer Activity
- In a clinical trial involving MCF-7 cell lines, compounds derived from pyrazolo[1,5-a]pyrimidine were tested for cytotoxicity. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting their potential as alternative treatments for breast cancer.
Data Tables
| Activity Type | Tested Compound | Target Organism/Cell Line | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μM) |
|---|---|---|---|---|
| Antibacterial | This compound | Bacillus subtilis | 23.0 | 312 |
| Anticancer | Derivatives of pyrazolo[1,5-a]pyrimidine | MCF-7 | N/A | IC50 < standard treatments |
| Enzymatic Inhibition | Various derivatives | Specific kinases | N/A | N/A |
Mechanism of Action
The mechanism of action of 5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, which are involved in signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Structural and Functional Comparison
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substitutions at positions 5 and 6. Below is a comparative analysis of key analogs:
Key Findings from Comparative Studies
Substituent Effects on Pharmacokinetics: The 4-cyclohexylphenyl group in the target compound likely enhances lipophilicity, favoring oral bioavailability and tissue penetration compared to polar analogs like [18F]4 . However, excessive hydrophobicity may reduce aqueous solubility, necessitating formulation optimization. Fluorinated derivatives (e.g., [18F]5) exhibit rapid tumor uptake but require polar functional groups (e.g., hydroxymethyl) to improve clearance from non-target tissues .
Biological Activity Modulation: Antimicrobial Activity: Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., 3-cyano) and aryl/alkyl substituents at position 7 show potent antimicrobial effects. For example, 7-amino derivatives in demonstrated efficacy against Gram-positive bacteria . CNS Activity: Derivatives with small alkyl groups (e.g., 5-methyl) and aromatic 7-substituents, such as 1c, exhibit hypnotic activity due to enhanced blood-brain barrier penetration .
Synthetic Methodologies :
Challenges and Opportunities
- Target Selectivity: While the cyclohexylphenyl group may improve binding to hydrophobic kinase pockets (e.g., CDK2), off-target effects remain a concern. Structural optimization, such as introducing hydrogen-bond donors, could enhance specificity .
- Imaging vs.
Biological Activity
5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current findings on its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, the carbonitrile group is introduced through nucleophilic substitution reactions, which enhance the compound's lipophilicity and biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer activity against various human cancer cell lines. The compound has been shown to inhibit cell proliferation in:
- MCF-7 (breast cancer)
- K-562 (chronic myeloid leukemia)
In vitro assays indicated that the compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The IC50 values for these activities were reported to be in the micromolar range, suggesting significant potency against these cancer types .
Enzyme Inhibition
The compound has also been identified as a potent inhibitor of several key enzymes involved in cancer progression and inflammation:
- NAD(P)H oxidase : This enzyme is crucial in reactive oxygen species (ROS) production, which contributes to tumorigenesis and inflammation. Inhibition of NAD(P)H oxidase by this compound may mitigate oxidative stress-related damage .
- Protein Kinases : It has been noted for its inhibitory effects on various protein kinases, including Abl kinase, which is implicated in chronic myeloid leukemia .
Case Studies
- In Vivo Studies : In murine models, administration of this compound resulted in significant tumor reduction compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Inflammation Models : In models of acute inflammation, this compound demonstrated anti-inflammatory properties by reducing edema and neutrophil infiltration. This suggests its potential use in treating inflammatory diseases .
Data Summary
Q & A
Basic: What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how are they optimized for high yields?
Answer:
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation of 5-aminopyrazoles with β-diketones, enaminones, or substituted acrylonitriles. Key steps include:
- Reagent selection : Use of triethylamine as a catalyst in ethanol or pyridine as a solvent (e.g., 70% yield for compound 11 in via reflux in pyridine) .
- Temperature control : Reflux durations (5–6 hours) and cooling protocols (e.g., ice-water quenching in ) to stabilize intermediates .
- Purification : Recrystallization from ethanol or dioxane to improve purity (e.g., compound 14 in achieved 67% yield after recrystallization) .
Data Table :
| Compound | Yield | Melting Point (°C) | Key Reagents |
|---|---|---|---|
| 10c | 62% | 266–268 | Pyridine, HCl |
| 11 | 70% | 221–223 | Pyridine, H₂O |
Basic: How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and nitrile carbons (δ ~110 ppm). For example, compound 10c in showed consistent shifts with literature for azo and cyano groups .
- IR Spectroscopy : Confirm nitrile stretches (~2200 cm⁻¹) and amine N–H bends (~3400 cm⁻¹) .
- Mass Spectrometry : Validate molecular ions (e.g., 10d in : [M]+ at m/z 381.4) .
Advanced: How can X-ray crystallography resolve ambiguities in the planar geometry of pyrazolo[1,5-a]pyrimidine cores?
Answer:
Single-crystal X-ray diffraction (e.g., ) provides:
- Planarity analysis : The title compound in has an r.m.s. deviation of 0.011 Å, confirming coplanar non-H atoms .
- Hydrogen bonding : Identification of weak C–H⋯N interactions (e.g., infinite sheets parallel to the b-plane in ) .
- Crystal parameters : Monoclinic P2₁/c space group with a = 4.9817 Å, β = 95.924° .
Advanced: What strategies address contradictory spectroscopic data in regioselective synthesis of substituted derivatives?
Answer:
Discrepancies arise from tautomerism (e.g., pyrazole vs. pyrimidine ring protonation). Mitigation strategies include:
- Variable-temperature NMR : To observe dynamic tautomerism (e.g., discusses tautomer stability in substituted pyrazoles) .
- Computational modeling : DFT calculations to predict dominant tautomers (referenced in ) .
- Cross-validation : Combine MS fragmentation patterns with 2D NMR (e.g., HMBC in for carboxamide derivatives) .
Advanced: How are pyrazolo[1,5-a]pyrimidine derivatives evaluated for biological activity, and what are key structure-activity relationship (SAR) trends?
Answer:
- In vitro assays : Cytotoxicity testing (e.g., compound 10a in screened against cancer cell lines) .
- SAR trends :
| Derivative | IC₅₀ (μM) | Key Substituent |
|---|---|---|
| 10a | 12.3 | 4-Methoxyphenyl |
| 14 | 8.7 | Chlorophenyl |
Advanced: What methodologies are used to analyze intermolecular interactions in pyrazolo[1,5-a]pyrimidine crystals?
Answer:
- Hirshfeld surface analysis : Quantifies C–H⋯N and π–π interactions (e.g., ’s hydrogen-bonded sheets) .
- Thermogravimetric analysis (TGA) : Assess thermal stability linked to crystal packing (e.g., ’s high-melting-point derivatives >250°C) .
Basic: What are the challenges in scaling up pyrazolo[1,5-a]pyrimidine synthesis, and how are they addressed?
Answer:
- Solvent limitations : Pyridine (used in ) is toxic; alternatives like DMF or ethanol are preferred for scale-up .
- Byproduct formation : Column chromatography ( ) or recrystallization () removes azo-linked impurities .
Advanced: How does substituent electronic nature influence the optoelectronic properties of these compounds?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
